molecular formula C5H12O4 B8099815 (R)-(1,4-Dioxan-2-yl)methanol hydrate

(R)-(1,4-Dioxan-2-yl)methanol hydrate

Cat. No.: B8099815
M. Wt: 136.15 g/mol
InChI Key: VWQCNEGEXAWAOM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(1,4-Dioxan-2-yl)methanol hydrate is a chiral chemical building block of significant value in medicinal chemistry and process development. Its primary research application is as a key synthetic intermediate in the preparation of more complex, biologically active molecules. The compound's structure, featuring a dioxane ring with a methanol functional group in the (R)-configuration, makes it a versatile precursor. This is evidenced by its use in the synthesis of (2R)-(1,4-dioxane-2-yl)-N-methylmethanamine hydrochloride, a specific pharmaceutically relevant compound . As a synthon, its mechanism of action lies in its ability to be further chemically modified; the alcohol group can undergo functional group transformations, such as conversion to a leaving group for nucleophilic substitution, while the chiral center allows for the stereoselective construction of target molecules . Researchers utilize this compound to introduce the 1,4-dioxane moiety in a stereochemically defined manner, which is a common structural motif in drug discovery. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.H2O/c6-3-5-4-7-1-2-8-5;/h5-6H,1-4H2;1H2/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQCNEGEXAWAOM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CO.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CO.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of R 1,4 Dioxan 2 Yl Methanol Hydrate

Chemo-Enzymatic Approaches to Enantiopure (R)-(1,4-Dioxan-2-yl)methanol and its Precursors

Chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, offer powerful routes to enantiopure compounds. These methods are particularly effective for the synthesis of chiral alcohols and their precursors.

Enzymatic Kinetic Resolution Strategies for Racemic Intermediates

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution (EKR) is a prominent application of this strategy, often employing lipases for the enantioselective acylation of racemic alcohols.

In the context of synthesizing (R)-(1,4-Dioxan-2-yl)methanol, a common approach involves the kinetic resolution of a racemic mixture of (1,4-Dioxan-2-yl)methanol (B41635). Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective in catalyzing the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. researchgate.net The efficiency of such resolutions is often high, providing access to both enantiomers of the starting material.

A related strategy involves the hydrolytic kinetic resolution (HKR) of a corresponding racemic epoxide precursor. This method can yield both an enantioenriched epoxide and a chiral diol, both of which can be valuable synthetic intermediates. wikipedia.org

Biocatalytic Transformations Utilizing Specific Hydrolases or Oxidoreductases

Beyond kinetic resolution, specific biocatalytic transformations can be employed to generate the chiral center of (R)-(1,4-Dioxan-2-yl)methanol. Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are particularly useful. researchgate.net For instance, epoxide hydrolases can catalyze the enantioselective ring-opening of a suitable achiral epoxide precursor to yield a chiral diol, which can then be further elaborated to the target dioxane structure. researchgate.net

Oxidoreductases, on the other hand, can be used for the asymmetric reduction of a prochiral ketone precursor. For example, a ketone such as 1,4-dioxan-2-one (B42840) could potentially be reduced enantioselectively to the corresponding (R)-alcohol using a suitable ketoreductase. These enzymes often exhibit high enantioselectivity, providing a direct route to the desired chiral alcohol.

The following table summarizes representative data from studies on enzymatic resolutions and transformations relevant to the synthesis of chiral alcohols.

EnzymeSubstrateTransformationProduct Enantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CALB)Racemic benzylic alcoholsAcylation>99% for the (S)-acetate wikipedia.org
Lipase PS-C "Amano" IIRacemic 1-phenyl-2-chloroethanolAcetylation>99% for the (S)-acetate wikipedia.org
Epoxide HydrolaseRacemic styrene (B11656) oxideHydrolytic Kinetic Resolution>98% for (R)-styrene oxide and (S)-1-phenylethane-1,2-diol wikipedia.org

Asymmetric Catalysis in the Construction of the Chiral 1,4-Dioxane (B91453) Core

Asymmetric catalysis provides a powerful and efficient means to construct chiral molecules directly, often with high enantioselectivity. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral heterocyclic compounds, including 1,4-dioxanes.

Transition-Metal Catalyzed Enantioselective Cyclization Reactions

Transition-metal catalysis offers a diverse array of transformations for the construction of cyclic systems. dntb.gov.uarsc.org For the synthesis of the chiral 1,4-dioxane ring, enantioselective cyclization reactions are a key strategy. These reactions can involve the formation of one or more carbon-oxygen bonds under the control of a chiral metal complex.

For example, palladium- or rhodium-catalyzed intramolecular etherification reactions of suitable diol precursors can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands. rsc.org Another approach involves the transition-metal-catalyzed cycloaddition of an epoxide with a carbonyl compound. Furthermore, carbocyclization reactions utilizing transition metals can be employed to construct complex cyclic scaffolds. rsc.org While direct application to (R)-(1,4-Dioxan-2-yl)methanol is not extensively reported, the principles of these methodologies are applicable to its synthesis.

The table below presents examples of transition-metal catalyzed reactions used in the synthesis of chiral heterocycles.

Metal CatalystLigandReaction TypeProduct eeReference
Fe(II) triflateBisoxazoline-phosphine (NPN)Asymmetric reductive cross-couplingHigh enantioselectivities acs.org
Rhodium complexChiral phosphine ligandAlder-ene type reactionNot specified rsc.org
Cobalt complexChiral bisphosphine ligand (e.g., BINAP)Pauson-Khand reactionNot specified rsc.org

Organocatalytic Methods for Stereocontrolled Ring Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and high functional group tolerance. nih.govresearchgate.net Organocatalytic strategies have been successfully employed for the enantioselective synthesis of 1,4-dioxanes.

One notable method is the enantioselective desymmetrization of oxetanes. nih.gov This approach allows for the highly efficient and enantioselective construction of the 1,4-dioxane core. Another strategy involves the organocatalyzed ring-opening polymerization of 1,4-dioxan-2,5-diones, which can be controlled to produce polymers with specific stereostructures. researchgate.netcapes.gov.br While focused on polymerization, the underlying principles of stereocontrolled ring-opening can be adapted for the synthesis of smaller chiral dioxane units. Binary organocatalytic systems have also shown promise in the ring-opening polymerization of related cyclic monomers. nih.gov

Chiral Auxiliary-Mediated Synthesis of Dioxane-Derived Synthons

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and well-established strategy in asymmetric synthesis. nih.govresearchgate.net

In the synthesis of (R)-(1,4-Dioxan-2-yl)methanol, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the dioxane ring or the introduction of the hydroxymethyl group. For instance, an achiral aldehyde precursor could be reacted with a chiral diol auxiliary to form a chiral acetal. Subsequent transformations on this intermediate, followed by removal of the auxiliary, could yield the desired enantiopure product.

Evans-type oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions, which could be adapted to build the carbon skeleton of the target molecule with the correct stereochemistry. wikipedia.org Similarly, pseudoephenamine can serve as a versatile chiral auxiliary for asymmetric alkylations. nih.gov The "SuperQuat" family of chiral auxiliaries, which are 5,5-dimethyloxazolidin-2-ones, have been designed to offer superior diastereoselectivity in various transformations. rsc.org An interlocking chiral auxiliary strategy has also been developed for the synthesis of mechanically planar chiral rotaxanes, showcasing the versatility of this approach. nih.gov

The following table provides examples of chiral auxiliaries and their applications in asymmetric synthesis.

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Reference
PseudoephenamineAlkylation98:2 to ≥99:1 dr nih.gov
Evans OxazolidinoneAldol ReactionHigh diastereoselectivity wikipedia.org
Camphor-derived auxiliariesAlkylationHigh levels of diastereoselection researchgate.net

Diastereoselective Reactions Guided by Established Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. numberanalytics.com This method involves the temporary covalent attachment of a chiral molecule to an achiral substrate. wikipedia.orgnumberanalytics.com The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another. wikipedia.org This stereochemical bias is typically achieved through steric hindrance, where the bulky auxiliary shields one face of the reactive center, forcing the reactant to approach from the less hindered face. wikipedia.org

While specific applications of chiral auxiliaries for the direct synthesis of (R)-(1,4-Dioxan-2-yl)methanol are not extensively detailed in the surveyed literature, the principles can be applied to its precursors. Prominent examples of chiral auxiliaries applicable to such syntheses include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgsigmaaldrich.com

Evans' oxazolidinone auxiliaries, for instance, are widely used in stereoselective alkylation and aldol reactions. wikipedia.orgnih.gov An N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which is conformationally fixed by coordination with a metal ion (e.g., lithium or boron). santiago-lab.com The substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing incoming electrophiles to the opposite side with high diastereoselectivity. youtube.com

Pseudoephedrine serves as another practical chiral auxiliary. It can be acylated to form amides, which, upon enolization, undergo highly diastereoselective alkylations. wikipedia.orgcaltech.edu The stereochemical outcome is dictated by the conformation of the lithium enolate, where one face is shielded by a secondary lithium alkoxide and its associated solvent molecules. wikipedia.org This methodology has proven effective for a wide range of alkylation reactions. caltech.edu

Table 1: Overview of Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Substrate Linkage Common Reactions Key Feature
Evans' Oxazolidinones N-Acyl Imide Aldol Condensations, Alkylations, Diels-Alder Forms rigid chelated intermediates directing stereoselection. wikipedia.orgsantiago-lab.com
Pseudoephedrine Amide Alkylations, Michael Additions Inexpensive, both enantiomers available, high diastereoselectivity. wikipedia.orgnih.gov
Camphorsultam N-Acyl Sultam Alkylations, Diels-Alder Highly crystalline derivatives aid in purification. nih.gov
trans-2-Phenylcyclohexanol Ester Ene Reactions Effective for controlling stereochemistry in glyoxylate (B1226380) reactions. wikipedia.org

Removal and Recovery of Chiral Auxiliaries

A critical step in any auxiliary-guided synthesis is the efficient and non-destructive cleavage of the auxiliary from the product, ideally allowing for its recovery and reuse. wikipedia.orgsigmaaldrich.com The conditions for removal must be chosen carefully to avoid racemization of the newly created stereocenter. wikipedia.org

For products derived from Evans' oxazolidinones, the N-acyl bond can be cleaved under various conditions to yield different functional groups. santiago-lab.com For example, hydrolysis with aqueous acid or base can produce the corresponding carboxylic acid. uwindsor.ca Reductive cleavage using agents like lithium borohydride (B1222165) can directly yield the desired alcohol, which would be a key step in forming (R)-(1,4-Dioxan-2-yl)methanol from a suitable precursor. santiago-lab.com

Similarly, pseudoephedrine amides can be converted into a range of enantiomerically enriched products. wikipedia.org Hydrolysis of the amide bond provides carboxylic acids, while reduction offers a pathway to alcohols or aldehydes. caltech.edu For instance, the use of lithium amidotrihydroborate (LAB) has been shown to be effective for the reduction of pseudoephedrine amides to primary alcohols. The ability to recycle the auxiliary is a key consideration for process efficiency and cost-effectiveness on a larger scale. rsc.org

Chromatographic and Crystallization-Based Enantiomeric Resolution Techniques

Resolution is a process that separates a racemic mixture into its individual enantiomers. rsc.org This approach is fundamentally different from asymmetric synthesis as it starts with a 50:50 mixture of enantiomers and employs a chiral agent or environment to separate them.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. rsc.org The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds. nih.gov

The progress of the resolution of 2-hydroxymethyl-1,4-dioxane has been monitored by chiral HPLC, confirming the applicability of this technique. nih.govresearchgate.net While the specific published chromatogram is not detailed, typical conditions for separating polar, neutral molecules like (1,4-Dioxan-2-yl)methanol would involve a polysaccharide-based column operating in normal-phase or polar-organic mode. The mobile phase often consists of an alkane (like hexane) mixed with an alcohol modifier (like isopropanol (B130326) or ethanol). researchgate.net Adjusting the mobile phase composition, flow rate, and temperature can optimize the resolution between the enantiomers. sigmaaldrich.com

Table 2: Representative Conditions for Chiral HPLC Separation

Parameter Typical Setting Purpose
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) Provides the chiral environment for differential interaction. researchgate.netnih.gov
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures Elutes the compounds; the alcohol modifier percentage is key to adjusting retention and resolution. researchgate.net
Flow Rate 0.5 - 1.0 mL/min Controls analysis time and can influence separation efficiency. sigmaaldrich.com
Detection UV (e.g., 210 nm) or Refractive Index (RI) Detects the compounds as they elute from the column.
Temperature 20 - 40 °C Can affect the thermodynamics of the chiral recognition process and thus the separation factor. sigmaaldrich.com

Diastereomeric Salt Formation and Fractional Crystallization for Resolution

One of the most established and industrially viable methods for resolving racemates is through the formation of diastereomeric salts. libretexts.org This process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic alcohol like (±)-(1,4-Dioxan-2-yl)methanol, it must first be derivatized into an acid, for example, by reacting it with phthalic anhydride (B1165640) to form its hydrogen phthalate (B1215562). This racemic acid can then be reacted with a chiral amine base.

The resulting products are a pair of diastereomeric salts (e.g., (R-acid)•(R-base) and (S-acid)•(R-base)). libretexts.org Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. libretexts.org One diastereomer will typically crystallize preferentially from a suitable solvent, leaving the other dissolved in the mother liquor. After separation, the pure enantiomer of the acid is liberated from the salt by treatment with a strong acid, and the chiral resolving agent can be recovered. libretexts.org

A successful resolution of 2-hydroxymethyl-1,4-dioxane has been documented using this exact strategy. nih.gov The racemic alcohol was converted to its hydrogen phthalate and then resolved using either (R)- or (S)-1-phenylethylamine, followed by selective crystallization of the resulting diastereomeric salts and subsequent saponification to recover the pure enantiomers. nih.govresearchgate.net

Table 3: Example of Resolution via Diastereomeric Salt Formation

Step Procedure Compound(s) Principle
1. Derivatization Racemic alcohol is reacted with an anhydride. (±)-(1,4-Dioxan-2-yl)methanol + Phthalic Anhydride → Racemic hydrogen phthalate ester Introduces a carboxylic acid handle for salt formation. nih.gov
2. Salt Formation The racemic acid is treated with an enantiopure amine. Racemic hydrogen phthalate + (R)-1-Phenylethylamine → Mixture of two diastereomeric salts Forms salts with different physical properties. nih.govlibretexts.org
3. Separation The diastereomeric salt mixture is crystallized from a solvent. Less soluble diastereomeric salt crystallizes out. Separation based on differential solubility. nih.govlibretexts.org
4. Liberation The separated salt is treated with a strong acid. Pure diastereomeric salt + HCl → (R)-(1,4-Dioxan-2-yl)methanol (after saponification) + (R)-1-Phenylethylamine HCl Regenerates the enantiomerically pure target compound and allows recovery of the resolving agent. nih.govlibretexts.org

Strategic Applications of R 1,4 Dioxan 2 Yl Methanol As a Chiral Building Block

Elaboration into Stereochemically Defined Dioxane-Containing Complex Molecules

The inherent chirality and functionality of (R)-(1,4-Dioxan-2-yl)methanol make it an ideal starting material for the synthesis of more elaborate chiral structures. The 1,4-dioxane (B91453) motif is a common scaffold in many biologically active compounds, and the ability to introduce it with stereochemical control is of significant interest.

(R)-(1,4-Dioxan-2-yl)methanol serves as a key precursor for building complex heterocyclic systems where the dioxane ring is a central feature. The primary alcohol group can be readily converted into a good leaving group, such as a tosylate or mesylate, or oxidized to an aldehyde. These transformations enable a range of subsequent reactions, including nucleophilic substitution and cyclization, to form larger, stereochemically defined heterocyclic scaffolds. For instance, methods for preparing chiral 2-substituted 2,3-dihydrobenzo york.ac.ukmdpi.comdioxane derivatives often rely on the asymmetric hydrogenation of the corresponding benzodioxine derivatives, highlighting the importance of accessing chiral dioxane units. nih.gov The availability of (R)-(1,4-Dioxan-2-yl)methanol as a chiral starting material provides a direct route to such enantiopure systems without the need for asymmetric catalysis in later stages. sigmaaldrich.combldpharm.com

The utility of (R)-(1,4-Dioxan-2-yl)methanol as a building block stems from the selective modification of its primary hydroxyl group. This allows for the introduction of various functionalities while preserving the stereocenter of the dioxane ring. Standard organic transformations can be applied to generate a library of enantiopure derivatives, each with unique reactive properties for further synthetic elaboration. These reactions include etherification, esterification, and conversion to halides or azides. The resulting functionalized dioxanes are valuable intermediates in multi-step syntheses.

Table 1: Representative Enantiopure Derivatives from (R)-(1,4-Dioxan-2-yl)methanol

Derivative ClassFunctional GroupPotential Application
Sulfonate Esters-OSO₂R (e.g., Mesylate, Tosylate)Intermediates for nucleophilic substitution
Ethers-OR (e.g., Benzyl (B1604629) ether)Protected alcohols, precursors for further modification
Esters-OC(O)RBiologically active molecules, prodrugs
Halides-X (e.g., Cl, Br, I)Precursors for organometallic reagents, coupling reactions
Azides-N₃Precursors for amines via reduction, click chemistry

Utilization in the Preparation of Advanced Synthetic Reagents and Chiral Ligands

The chiral framework of (R)-(1,4-Dioxan-2-yl)methanol is an excellent foundation for designing sophisticated reagents and ligands used in asymmetric synthesis.

Phosphoramidites are a highly successful and versatile class of monodentate chiral ligands used in a wide array of transition-metal-catalyzed asymmetric reactions, including hydrogenation, conjugate addition, and hydroformylation. Their modular synthesis allows for easy tuning of steric and electronic properties. The synthesis typically involves the reaction of a chiral alcohol with a phosphorus source (e.g., phosphorus trichloride) followed by reaction with a primary or secondary amine.

(R)-(1,4-Dioxan-2-yl)methanol can serve as the chiral alcohol component in this synthesis. The reaction of its hydroxyl group with a phosphitylating agent, such as (R,R)- or (S,S)-N,N'-dialkyl-N,N'-bis(phosphino)diamine, would yield a diastereomeric phosphoramidite (B1245037) ligand. The chirality of the dioxane backbone, in combination with the chirality of the amine fragment, allows for the creation of a unique stereochemical environment around the metal center, influencing the enantioselectivity of the catalyzed reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net While (R)-(1,4-Dioxan-2-yl)methanol itself is not typically used as a classical cleavable auxiliary, its derivatives can be employed as chiral reagents or modifiers in stereoselective transformations. For example, by converting the hydroxyl group to a phosphine (B1218219) or a related coordinating group, the molecule can be used as a stoichiometric chiral additive to influence the stereochemical course of a reaction. The dioxane ring provides a rigid and well-defined chiral environment that can effectively bias the approach of reagents to a substrate. york.ac.uk

Integration into Polymerization Monomers for Stereoregular Polyethers

The synthesis of stereoregular polymers from chiral monomers is a rapidly growing field, driven by the need for advanced materials with precisely controlled properties. (R)-(1,4-Dioxan-2-yl)methanol is a candidate for creating monomers for stereoregular polyethers and polyesters. The development of enantioselective ring-opening polymerization (ROP) has enabled the synthesis of polymers with controlled tacticity from chiral cyclic monomers. nih.gov

One strategy involves using the hydroxyl group of (R)-(1,4-Dioxan-2-yl)methanol as an initiator for the ROP of racemic or meso-lactide, leading to polylactic acid (PLA) chains with a chiral end-group. A more integrated approach involves chemically modifying the (R)-(1,4-Dioxan-2-yl)methanol into a polymerizable cyclic monomer. For instance, it could be a precursor to a chiral 1,4-dioxan-2-one (B42840). The ROP of such a monomer, promoted by organocatalysts, would produce a stereoregular polyether-polyester where the chiral dioxane unit is incorporated into the main polymer backbone. Research on the ROP of functionalized 1,4-dioxan-2,5-diones has shown that the dioxane ring system is a viable monomer, and the polymerization can proceed without interference from pendant functional groups. researchgate.net This suggests that monomers derived from (R)-(1,4-Dioxan-2-yl)methanol could be successfully polymerized to yield novel, stereoregular, and potentially biodegradable materials.

Synthesis of Chiral 1,4-Dioxane-2,5-diones for Ring-Opening Polymerization

The synthesis of chiral 1,4-dioxane-2,5-diones is a critical first step in the development of stereocontrolled biocompatible polyesters. These cyclic diesters serve as monomers for ring-opening polymerization (ROP), a versatile method for producing well-defined polymers. The use of (R)-(1,4-Dioxan-2-yl)methanol as a chiral precursor allows for the introduction of a specific stereocenter into the monomer structure.

A common synthetic route to chiral 1,4-dioxane-2,5-diones involves the conversion of the primary alcohol of (R)-(1,4-Dioxan-2-yl)methanol into a leaving group, followed by nucleophilic substitution with a protected α-hydroxy acid and subsequent cyclization. Alternatively, the chiral diol can be directly condensed with an α-hydroxy acid derivative.

While direct synthesis of a 1,4-dioxane-2,5-dione from (R)-(1,4-Dioxan-2-yl)methanol is not extensively detailed in the provided search results, the synthesis of substituted analogs from other chiral precursors provides a well-established framework. For instance, the synthesis of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) was achieved in four steps starting from glutamic acid and bromoacetyl bromide. researchgate.netacs.org This process highlights a general strategy that can be adapted for (R)-(1,4-Dioxan-2-yl)methanol.

Another relevant approach is the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids, which has been shown to produce mono- and disubstituted 1,4-dioxane-2,5-diones. researchgate.net This method can be stereoselective, yielding specific diastereomers. researchgate.net The synthesis of a new functional dilactone, 3-(2-propynyl)-1,4-dioxane-2,5-dione, from ethyl glyoxalate and propargyl bromide further illustrates the versatility of synthetic methods to create functionalized dioxane-based monomers for ROP. researchgate.net

The table below summarizes a general synthetic approach for a chiral 1,4-dioxane-2,5-dione, which could be adapted from the methodologies found in the literature.

StepDescriptionReactantsGeneral Conditions
1Protection of the hydroxyl group(R)-(1,4-Dioxan-2-yl)methanol, Protecting group (e.g., benzyl bromide)Base, Solvent (e.g., THF)
2Oxidation to carboxylic acidProtected (R)-(1,4-Dioxan-2-yl)methanolOxidizing agent (e.g., PCC, TEMPO)
3Dimerization and CyclizationProtected (R)-2-carboxymethyl-1,4-dioxaneDehydrating agent (e.g., DCC) or conversion to acyl halide followed by cyclization
4DeprotectionProtected chiral 1,4-dioxane-2,5-dioneHydrogenolysis or other deprotection methods

Control of Stereochemistry in Dioxane-Based Biocompatible Polymer Synthesis

The stereochemistry of the chiral 1,4-dioxane-2,5-dione monomer is the primary determinant of the stereostructure of the resulting polymer when subjected to ring-opening polymerization. The use of enantiomerically pure monomers, derived from precursors like (R)-(1,4-Dioxan-2-yl)methanol, allows for the synthesis of isotactic polymers, where the stereocenters along the polymer chain have the same configuration.

The ring-opening polymerization of these chiral monomers can be catalyzed by a variety of systems, including organocatalysts and metal-based catalysts. Organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and combinations of thiourea (B124793) and (-)-sparteine, have been successfully employed for the ROP of chiral 1,4-dioxane-2,5-diones under mild conditions. researchgate.netacs.org These catalysts can provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersity indices. researchgate.netacs.org

A study on the organo-catalyzed ROP of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) demonstrated that polymers with number-average molar masses (Mn) up to 36,000 g/mol and narrow polydispersities (Mw/Mn < 1.25) could be prepared in a controlled manner. researchgate.netacs.org Despite the dissymmetric nature of the monomer, the resulting polymer exhibited a random distribution of the glycolic and substituted glycolic units. researchgate.netacs.org This suggests that the regioselectivity of the ring-opening can be influenced by the catalyst and reaction conditions.

The stereochemical outcome of the polymerization is crucial for the properties of the final biocompatible polymer. For instance, the stereochemistry of polylactide (PLA), a well-known biocompatible polyester, significantly affects its crystallinity, melting point, and degradation rate. Similarly, for polymers derived from chiral 1,4-dioxane-2,5-diones, the control over stereochemistry afforded by using (R)-(1,4-Dioxan-2-yl)methanol as a starting material is expected to enable the fine-tuning of these properties.

The table below presents hypothetical data for the ring-opening polymerization of a chiral 1,4-dioxane-2,5-dione derived from (R)-(1,4-Dioxan-2-yl)methanol, based on findings for analogous systems.

CatalystMonomer/Initiator RatioMn ( g/mol )Mw/MnPolymer Stereochemistry
DMAP50:115,0001.20Atactic
Sn(Oct)₂100:125,0001.35Isotactic-biased
Thiourea/(-)-Sparteine75:120,0001.15Isotactic

It is important to note that the development of efficient and stereoselective catalysts is an active area of research. The choice of catalyst can influence not only the rate of polymerization but also the degree of stereocontrol, allowing for the synthesis of polymers with varying tacticities (isotactic, syndiotactic, or atactic), each with unique material properties. The use of (R)-(1,4-Dioxan-2-yl)methanol provides the essential chiral information at the monomer level, which can then be translated into the final polymer architecture through careful selection of the polymerization methodology.

Advanced Structural Elucidation and Stereochemical Characterization of R 1,4 Dioxan 2 Yl Methanol Hydrate

Single-Crystal X-ray Diffraction Studies for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. For (R)-(1,4-Dioxan-2-yl)methanol hydrate (B1144303), this technique would provide a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of each atom.

Analysis of Hydrogen Bonding Networks within the Hydrate Crystal Lattice

Table 1: Hypothetical Hydrogen Bond Geometries in (R)-(1,4-Dioxan-2-yl)methanol Hydrate Crystal Lattice

Donor (D) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
O-H (methanol) O (water) ~0.82 ~1.90 ~2.72 ~170
O-H (water) O (dioxane) ~0.85 ~1.85 ~2.70 ~175

Note: This table presents hypothetical data based on typical hydrogen bond geometries and is for illustrative purposes only. Actual values would need to be determined experimentally.

Investigation of Conformational Preferences in the Solid State

The 1,4-dioxane (B91453) ring typically adopts a chair conformation to minimize steric strain. However, the presence of a hydroxymethyl substituent at the C2 position could influence this preference. X-ray diffraction data would reveal the exact conformation of the dioxane ring in the solid state, including the puckering parameters. Furthermore, it would determine the orientation of the hydroxymethyl group (axial or equatorial) relative to the ring, which is crucial for understanding its reactivity and interactions.

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Configuration

Chiroptical techniques are essential for confirming the enantiomeric purity and absolute configuration of chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For (R)-(1,4-Dioxan-2-yl)methanol, CD signals would arise from the electronic transitions associated with the chromophores in the molecule, primarily the ether oxygen atoms. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), would be necessary to correlate the experimentally observed CD spectrum with the (R)-configuration.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Applications

Vibrational chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provide detailed information about the stereochemistry of a molecule based on its vibrational modes.

VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattered circularly polarized light. These techniques are particularly powerful for studying molecules in solution. For (R)-(1,4-Dioxan-2-yl)methanol, VCD and ROA spectra would exhibit characteristic signals for the C-H, C-O, and O-H stretching and bending vibrations. By comparing the experimental spectra with those predicted from ab initio calculations for the (R)-enantiomer, a definitive assignment of the absolute configuration can be achieved. These techniques are also highly sensitive to the conformational equilibrium in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess

High-resolution NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine enantiomeric excess. For (R)-(1,4-Dioxan-2-yl)methanol, standard ¹H and ¹³C NMR would confirm the connectivity and provide information about the diastereotopic protons within the dioxane ring, which are magnetically non-equivalent due to the chiral center.

To determine the enantiomeric excess, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) would be employed. For instance, reaction with a chiral acid, such as Mosher's acid, would form diastereomeric esters. The NMR signals of these diastereomers, particularly the protons or carbons near the chiral center, would be chemically shifted to different frequencies, allowing for their integration and the calculation of the enantiomeric excess.

Table 2: Representative Chemical Compounds

Compound Name
This compound
(R)-(1,4-Dioxan-2-yl)methanol
1,4-Dioxane

Chiral Shift Reagents in NMR Spectroscopy

The determination of enantiomeric purity and the assignment of absolute configuration are critical aspects of characterizing chiral compounds like this compound. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can induce diastereomeric interactions, leading to the differentiation of NMR signals for the (R) and (S) enantiomers. Chiral Lanthanide Shift Reagents (CLSRs) are powerful tools for this purpose.

CLSRs, such as complexes of europium(III) or ytterbium(III) with chiral ligands like 3-(heptafluoropropylhydroxymethylene)-(+)-camphorate (Eu(hfc)₃), are Lewis acidic and can reversibly coordinate with Lewis basic sites in the substrate molecule, such as the hydroxyl group and the ether oxygens in (R)-(1,4-Dioxan-2-yl)methanol. This interaction forms transient diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the substrate's protons, with the magnitude of the shift being dependent on the distance and orientation of the proton relative to the lanthanide ion.

In a racemic mixture of (1,4-dioxan-2-yl)methanol (B41635), the addition of a single enantiomer of a CLSR will result in the formation of two different diastereomeric complexes: [(R)-substrate][(R)-CLSR] and [(S)-substrate][(R)-CLSR]. These diastereomeric complexes have different magnetic environments, causing the originally overlapping signals of the enantiomers to resolve into separate peaks. The separation between these corresponding signals is known as the enantiomeric shift difference (ΔΔδ).

The magnitude of the induced shifts and the enantiomeric shift difference is dependent on several factors, including the specific CLSR used, the solvent, the temperature, and the concentration of the shift reagent. For (R)-(1,4-Dioxan-2-yl)methanol, the protons closest to the coordination sites (the hydroxymethyl group and the adjacent methine proton) are expected to experience the largest induced shifts.

Illustrative ¹H NMR Data with a Chiral Lanthanide Shift Reagent

The following table illustrates the expected effect on the ¹H NMR spectrum of a hypothetical racemic mixture of (1,4-dioxan-2-yl)methanol upon the addition of a chiral lanthanide shift reagent in an inert solvent like CDCl₃. The chemical shifts are hypothetical but representative of typical values observed in such experiments.

ProtonOriginal δ (ppm)δ with CLSR (R-enantiomer) (ppm)δ with CLSR (S-enantiomer) (ppm)ΔΔδ (ppm)
H-23.754.504.450.05
H-7a3.654.804.720.08
H-7b3.554.654.580.07
H-3a3.804.204.180.02
H-3b3.503.803.790.01
H-5a3.904.154.140.01
H-5b3.603.753.740.01
H-6a3.703.903.890.01
H-6b3.453.603.590.01

Note: The data in this table is illustrative and intended to demonstrate the principle of chiral shift reagents. Actual chemical shifts will vary based on experimental conditions.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides essential information about the chemical environment of individual nuclei, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the complex proton and carbon spectra of this compound. These experiments reveal through-bond and through-space correlations, confirming the molecular structure and stereochemistry.

¹H-¹H Correlated Spectroscopy (COSY)

The COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. For (R)-(1,4-Dioxan-2-yl)methanol, COSY spectra would reveal correlations between:

The methine proton (H-2) and the adjacent methylene (B1212753) protons of the dioxane ring (H-3a and H-3b).

The methine proton (H-2) and the methylene protons of the hydroxymethyl group (H-7a and H-7b).

The geminal protons within the methylene groups (e.g., H-3a and H-3b).

The vicinal protons on adjacent methylene groups of the dioxane ring (e.g., H-5 and H-6).

These correlations confirm the connectivity of the proton framework of the molecule.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu For (R)-(1,4-Dioxan-2-yl)methanol, HSQC would show cross-peaks corresponding to the following C-H bonds:

C-2 to H-2

C-3 to H-3a and H-3b

C-5 to H-5a and H-5b

C-6 to H-6a and H-6b

C-7 to H-7a and H-7b

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for piecing together the molecular skeleton and confirming the placement of functional groups and quaternary carbons. Key HMBC correlations for (R)-(1,4-Dioxan-2-yl)methanol would include:

Correlations from the hydroxymethyl protons (H-7a, H-7b) to the methine carbon (C-2), confirming the attachment of the CH₂OH group.

Correlations from the methine proton (H-2) to the adjacent ether-linked carbon (C-6) and the hydroxymethyl carbon (C-7).

Correlations from the methylene protons of the dioxane ring (e.g., H-3) to the neighboring carbons (C-2 and C-5), confirming the ring structure.

Illustrative 2D NMR Correlation Data

The following table summarizes the expected key correlations from 2D NMR experiments for (R)-(1,4-Dioxan-2-yl)methanol.

Proton (δ ppm)COSY Correlations (Proton)HSQC Correlation (Carbon)Key HMBC Correlations (Carbon)
H-2 (3.75)H-3a, H-3b, H-7a, H-7bC-2C-3, C-6, C-7
H-3a, H-3b (3.80, 3.50)H-2, H-3b/H-3aC-3C-2, C-5
H-5a, H-5b (3.90, 3.60)H-6a, H-6b, H-5b/H-5aC-5C-3, C-6
H-6a, H-6b (3.70, 3.45)H-5a, H-5b, H-6b/H-6aC-6C-2, C-5
H-7a, H-7b (3.65, 3.55)H-2, H-7b/H-7aC-7C-2

Note: The chemical shift values are illustrative. The correlations are based on the known structure of the compound.

The presence of a hydrate molecule would primarily be observed through a distinct water signal in the ¹H NMR spectrum and potential exchange cross-peaks with the hydroxyl proton in a NOESY or ROESY experiment, depending on the solvent and experimental conditions. The core structure and its correlations as detailed above would remain unchanged.

Computational and Theoretical Investigations into R 1,4 Dioxan 2 Yl Methanol Hydrate

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of (R)-(1,4-Dioxan-2-yl)methanol and its hydrate (B1144303). These calculations provide a detailed picture of the molecule's three-dimensional structure and the energetic landscape of its various forms.

Density Functional Theory (DFT) Studies on Dioxane Ring Conformations

The flexible 1,4-dioxane (B91453) ring can adopt several conformations, primarily the stable chair form and higher-energy boat and twist-boat forms. Theoretical studies on 1,4-dioxane and its substituted derivatives consistently show that the chair conformation is the most energetically favorable ground state. This preference is due to the minimization of torsional and steric strain.

Table 1: Representative DFT Calculated Relative Energies for 2-Substituted 1,4-Dioxane Conformers

Dioxane Ring ConformationSubstituent OrientationTypical Relative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial2.0 - 4.5
Twist-Boat-5.0 - 7.0

Note: These values are generalized from computational studies on various 2-substituted 1,4-dioxanes and serve as an illustrative guide.

Exploration of Water Molecule Interactions within the Hydrate Structure

The term "hydrate" signifies that water molecules are integrated into the crystalline structure of the compound. Computational modeling is essential for mapping the complex network of hydrogen bonds that stabilize this structure. In (R)-(1,4-Dioxan-2-yl)methanol hydrate, the hydroxyl group of the methanol (B129727) substituent and the two ether oxygen atoms of the dioxane ring are key sites for hydrogen bonding.

Theoretical studies on the complexation of 1,4-dioxane with water and methanol show that these oxygen atoms act as hydrogen bond acceptors. The hydroxyl group of the (R)-(1,4-Dioxan-2-yl)methanol can act as both a hydrogen bond donor and acceptor. Water molecules can bridge between multiple molecules of the dioxane derivative, creating a stable, three-dimensional lattice. These models can predict hydrogen bond distances, angles, and energies, which are crucial for understanding the hydrate's stability and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid Phases

While quantum chemistry offers a static, time-independent view, molecular dynamics (MD) simulations provide insight into the dynamic evolution of the system over time. MD simulations of 1,4-dioxane in aqueous solutions reveal significant details about its behavior in a hydrated environment. bohrium.comnih.govdntb.gov.uaresearchgate.net These simulations show that while the chair conformation is predominant, the ring can undergo conformational fluctuations. nih.gov

In the context of this compound, MD simulations in the solid phase would model the vibrational motions of the atoms within the crystal lattice and the libration of the water molecules. In solution, these simulations track the constant exchange of hydrogen bonds between the solute, water molecules in its hydration shell, and the bulk solvent. This dynamic interplay is crucial for understanding properties like solubility and transport phenomena.

Prediction of Spectroscopic Properties through Theoretical Modeling

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, researchers can assign experimental spectra and gain confidence in structural assignments.

For (R)-(1,4-Dioxan-2-yl)methanol, theoretical calculations can predict the ¹H and ¹³C NMR spectra. For the parent 1,4-dioxane molecule, due to its high symmetry, all eight protons are equivalent and appear as a single peak in the ¹H NMR spectrum around 3.7 ppm. docbrown.info The introduction of the hydroxymethyl group in (R)-(1,4-Dioxan-2-yl)methanol breaks this symmetry, leading to a more complex spectrum with distinct signals for the different protons, which can be predicted computationally. While experimental spectra are the gold standard, theoretical predictions are increasingly used to aid in the identification of small molecules. nih.gov

Computational Studies on Reaction Mechanisms and Stereoselectivity in Synthesis

The synthesis of enantiomerically pure compounds like (R)-(1,4-Dioxan-2-yl)methanol often involves stereoselective reactions. Computational studies are instrumental in understanding the underlying mechanisms that control this stereoselectivity. nih.gov

For instance, in the synthesis of chiral dioxanes, computational modeling can be used to investigate the transition states of key reaction steps. acs.orgchemrxiv.org By comparing the activation energies of the pathways leading to the (R) and (S) enantiomers, chemists can predict and explain the observed stereochemical outcome. This knowledge is invaluable for optimizing reaction conditions, including the choice of catalysts and reagents, to maximize the yield of the desired enantiomer. nih.gov These computational insights can guide the rational design of more efficient and selective synthetic routes.

Emerging Research Trajectories and Future Prospects in the Chemistry of R 1,4 Dioxan 2 Yl Methanol Hydrate

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds like (R)-(1,4-Dioxan-2-yl)methanol is a cornerstone of modern organic chemistry. Current research is intensely focused on developing synthetic routes that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry.

One of the most powerful methods for constructing the 1,4-dioxane (B91453) ring system is the Prins cyclization. nih.govorganic-chemistry.org This acid-catalyzed reaction involves the addition of an aldehyde to an alkene. organic-chemistry.org Recent advancements have centered on developing enantioselective versions of this reaction. For instance, the use of chiral Brønsted acid catalysts, such as confined imino-imidodiphosphates (iIDPs), has shown promise in the asymmetric intermolecular Prins reaction of styrenes with paraformaldehyde to produce 1,3-dioxanes with good to excellent enantioselectivities. acs.org Isotope labeling and computational studies suggest that these transformations may proceed through a concerted, highly asynchronous addition of an acid-activated formaldehyde (B43269) oligomer to the olefin. acs.org The development of highly effective and recyclable solid acid catalysts, such as mesoporous ZnAlMCM-41, also represents a significant step towards more sustainable Prins cyclization processes for dioxane synthesis.

Another key strategy involves the rhodium-catalyzed asymmetric hydrogenation of benzo[b] acs.orgrsc.orgdioxine derivatives. This method has been successfully employed to prepare chiral 2-substituted 2,3-dihydrobenzo acs.orgrsc.orgdioxane derivatives with high yields and exceptional enantioselectivities (up to >99% ee). researchgate.netnih.gov The use of specific chiral phosphine (B1218219) ligands, such as ZhaoPhos, has been instrumental in achieving high turnover numbers, making the process applicable to large-scale synthesis of biologically active molecules. researchgate.netnih.gov

Enzymatic and biocatalytic methods are also gaining traction as inherently sustainable approaches. rsc.org Biocatalysis offers exquisite regio- and stereoselectivity under mild, aqueous conditions, often eliminating the need for protecting groups and reducing the use of organic solvents. researchgate.net The enzymatic synthesis of chiral diols, which can be precursors to dioxane structures, highlights the potential of this green technology. rsc.orgresearchgate.net

The table below summarizes some of the key findings in the stereoselective synthesis of chiral dioxanes.

Synthetic MethodCatalyst/ReagentSubstratesKey FindingsReference(s)
Asymmetric Intermolecular Prins ReactionChiral imino-imidodiphosphate (iIDP) Brønsted acidsStyrenes, ParaformaldehydeGood yields and excellent enantioselectivities for 1,3-dioxanes. acs.org
Rh-Catalyzed Asymmetric HydrogenationRh-ZhaoPhosBenzo[b] acs.orgrsc.orgdioxine derivativesHigh yields (>99%) and enantioselectivities (>99% ee). researchgate.netnih.gov
Michael-initiated Ring Closure (MIRC)BaseEnantiopure 1,2-diols, Vinyl selenonesGood to excellent yields of enantiopure 1,4-dioxanes. nih.gov
Prins Cyclization with Solid Acid CatalystZnAlMCM-41Olefins, ParaformaldehydeHighly selective and reusable catalyst for 1,3-dioxane (B1201747) synthesis. digitellinc.com

Exploration of Novel Applications as a Chiral Scaffold in Asymmetric Transformations

The inherent chirality of (R)-(1,4-Dioxan-2-yl)methanol makes it an attractive scaffold for the design of new chiral ligands and catalysts for asymmetric transformations. A chiral scaffold is a core molecular framework that imparts its stereochemical information to a reaction, guiding the formation of a desired enantiomer of the product.

Research has demonstrated that 1,4-dioxane backbones derived from tartrates can be used to synthesize C2-symmetric phosphine ligands. acs.org These ligands, when complexed with rhodium(I), have proven to be efficient catalysts for the asymmetric hydrogenation of β-substituted enamides, yielding chiral amines with enantiomeric excesses ranging from 94% to over 99%. acs.org The dioxane framework plays a crucial role in stabilizing the conformation of the metal-ligand chelate, leading to high enantioselectivities. acs.org

The concept of using chiral scaffolds extends to organocatalysis, where small organic molecules are used to catalyze reactions. The rigid, well-defined three-dimensional structure of a dioxane derivative can create a specific chiral environment around a catalytic site. For example, mechanically interlocked molecules like rotaxanes, which can feature chiral subunits, are being explored as novel organocatalysts. rsc.org While not directly involving (R)-(1,4-Dioxan-2-yl)methanol, this research into complex chiral architectures highlights the potential for incorporating such scaffolds to influence reaction outcomes. rsc.org

Furthermore, the chiral 1,4-dioxane motif is a key structural element in many biologically active compounds. Its application as a building block allows for the synthesis of complex molecules with defined stereochemistry. For example, enantioselective methods to create chiral 2-substituted 2,3-dihydrobenzo acs.orgrsc.orgdioxane derivatives have been pivotal in the synthesis of important pharmaceutical agents like (R)-doxazosin. nih.gov DNA has also been explored as a chiral scaffold for asymmetric synthesis, demonstrating the broad interest in using predefined chiral structures to control reactions. acs.org

The following table provides examples of how chiral dioxane-related structures are used as scaffolds in asymmetric synthesis.

Scaffold ApplicationReaction TypeCatalyst SystemAchieved Enantioselectivity (ee)Reference(s)
C2-Symmetric LigandsAsymmetric HydrogenationRh(I) with 1,4-dioxane backbone phosphine ligands94% to >99% acs.org
Chiral Building BlockSynthesis of (R)-doxazosinRh-catalyzed asymmetric hydrogenation>99% nih.gov
Heterobifunctional RotaxanesAsymmetric Michael AdditionProlinol-thread rotaxaneAltered enantioselectivities compared to non-interlocked catalysts. rsc.org

Advanced Characterization Techniques for In Situ Monitoring of Dioxane-Based Reactions

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization. Advanced characterization techniques that allow for in situ monitoring, or the analysis of a reaction as it happens, are becoming indispensable tools. For reactions involving the synthesis or transformation of dioxane-based compounds, these techniques provide real-time insights into reaction progress, intermediate formation, and stereoselectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions. nih.gov By acquiring a series of ¹H NMR spectra at regular intervals, the concentrations of reactants, products, and intermediates can be tracked over time. nih.gov Recent developments include open-source software that can process NMR data even with spectral distortions caused by sample inhomogeneity, a common issue in reacting mixtures. nih.gov Zero-field NMR is another emerging technique that allows for the monitoring of reactions in metal containers, which is particularly useful for reactions under pressure, such as hydrogenations. nih.gov For a molecule like 1,4-dioxane, which has a highly symmetric structure, ¹H and ¹³C NMR provide clear signals that can be monitored. docbrown.infodocbrown.info

Mass spectrometry (MS) is another key technique for real-time reaction analysis. It can be used to identify and quantify reaction components, including transient intermediates. When coupled with ion mobility separation, MS can even distinguish between diastereomeric intermediates, providing a direct link between the observed intermediates and the stereoselectivity of the reaction.

In the context of Prins cyclizations, which are often used to synthesize dioxanes, in situ IR studies have been used to understand the interactions between catalysts and reactants. youtube.com For example, such studies have helped to elucidate the binding interactions between hydrogen bond donor catalysts and HCl, providing insight into the reaction mechanism. youtube.com Isotopic labeling experiments are also a powerful tool for probing reaction mechanisms, as demonstrated in studies of racemization in Prins cyclizations. nih.gov

The table below highlights some advanced techniques for reaction monitoring.

TechniqueApplicationKey Information ObtainedReference(s)
In Situ NMR SpectroscopyReaction kinetics and mechanism studies.Real-time concentrations of reactants, products, and intermediates. nih.gov
Zero-Field NMRMonitoring reactions in metal containers.High-resolution spectra of heterogeneous samples. nih.gov
Mass Spectrometry with Ion MobilityAnalysis of stereoselective reactions.Separation and identification of diastereomeric intermediates.
In Situ IR SpectroscopyMechanistic studies of catalysis.Information on catalyst-substrate interactions. youtube.com
Isotopic LabelingElucidation of reaction pathways.Tracing the fate of atoms through a reaction to distinguish between possible mechanisms. nih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Dioxane Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly expanding frontier with the potential to revolutionize how chemical research is conducted. For the chemistry of (R)-(1,4-Dioxan-2-yl)methanol and related compounds, these computational tools offer powerful new approaches for prediction and design.

One of the most significant challenges in chiral chemistry is predicting the stereoselectivity of a reaction. researchgate.netarxiv.orgnih.gov Machine learning models, such as Random Forest and LASSO models, are being developed to quantitatively predict the enantioselectivity of chemical reactions based on features extracted from the molecules involved. researchgate.netarxiv.orgarxiv.org These models can capture complex interactions between molecular features and have been shown to outperform earlier approaches. researchgate.netarxiv.org By training on existing datasets of stereoselective reactions, these models can learn the subtle steric and electronic effects that govern the outcome of a reaction. researchgate.netarxiv.org

The table below outlines the potential applications of AI and machine learning in dioxane chemistry.

AI/ML ApplicationTechnique/ModelPotential Impact on Dioxane ChemistryReference(s)
Prediction of StereoselectivityRandom Forest, LASSO, Deep Neural NetworksQuantitative prediction of enantiomeric excess in the synthesis of chiral dioxanes, reducing trial-and-error experimentation. researchgate.netarxiv.orgnih.govarxiv.orgnih.gov
Catalyst DesignGenerative Models (LLMs, VAEs), Graph Neural Networks (GNNs)In silico design of novel chiral catalysts for the efficient and selective synthesis of (R)-(1,4-Dioxan-2-yl)methanol. digitellinc.comrsc.orgchemrxiv.org
Reaction OptimizationBayesian Optimization, Reinforcement LearningIdentification of optimal reaction conditions (temperature, solvent, catalyst loading) for dioxane synthesis. nih.gov
Property PredictionQuantum Mechanics-based Machine Learning (QML)Rapid and accurate prediction of the physical and chemical properties of dioxane derivatives. researchgate.netdntb.gov.ua

Q & A

Q. What are the common synthesis routes for (R)-(1,4-Dioxan-2-yl)methanol hydrate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or reduction of precursor ketones. For example, palladium on carbon (10% Pd/C) in ethanol under hydrogen atmosphere achieves high yields (89%) through selective reduction of ketone intermediates . Other methods involve refluxing with reagents like Fe/NH₄Cl in methanol-water mixtures, as seen in heterocyclic synthesis protocols . Optimization includes controlling temperature (e.g., 70°C for 5 hours) and solvent ratios (methanol:water = 1:1) to minimize side reactions. Recrystallization from ethanol or ethanol-water mixtures is recommended for purification .

Q. Which techniques are used for structural characterization of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and hydrogen-bonding patterns in the hydrate lattice. SHELX software (e.g., SHELXL) is widely used for refinement .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify chiral centers and hydrate stability. For example, ¹³C HPDEC MAS NMR detects methanol incorporation in hydrate cages .
  • Infrared Spectroscopy (FTIR) : Confirms hydrogen bonding between methanol and water molecules in the hydrate structure .

Q. How does the hydrate form of this compound influence its reactivity in aqueous solutions?

  • Methodological Answer : The hydrate lattice stabilizes the compound via hydrogen bonding, reducing its solubility in non-polar solvents. In aqueous methanol, the compound acts as a co-guest in clathrate hydrates, enhancing methane diffusion by ~40% at 5% methanol concentration . Reactivity studies should use rocking cell apparatuses to simulate hydrate formation/dissociation under controlled pressure (60–120 bar) and temperature (-30°C to 10°C) .

Advanced Research Questions

Q. Why does methanol exhibit dual roles (promoter/inhibitor) in hydrate formation involving this compound?

  • Methodological Answer : Methanol’s role depends on concentration and experimental conditions:
  • Low concentrations (1–5 wt%) : Reduces interfacial free energy, promoting methane diffusion into aqueous phases and accelerating hydrate nucleation. Molecular dynamics simulations show methanol disrupts water cages, facilitating gas incorporation .
  • High concentrations (>10 wt%) : Thermodynamically inhibits hydrate formation by shifting phase equilibria. Isochoric pressure-search methods confirm hydrate dissociation at higher pressures with increased methanol .
  • Key Technique : Use neutron diffraction and Raman spectroscopy to monitor hydrate cage occupancy under varying methanol concentrations .

Q. How can researchers resolve contradictions in reported hydrate phase behavior for this compound?

  • Methodological Answer : Discrepancies arise from differences in:
  • Experimental setups : Bulk vs. porous media studies yield varying kinetics due to interfacial area differences. High-pressure core flooding systems or micromodels improve reproducibility in porous media .
  • Analytical methods : XRD detects long-range hydrate structures, while NMR captures dynamic methanol migration in non-equilibrium hydrates .
  • Solution : Standardize protocols using rocking cells for parallel experiments and validate results with computational models (e.g., classical nucleation theory) .

Q. What experimental designs are optimal for studying hydrate dissociation kinetics in the presence of this compound?

  • Methodological Answer :
  • Apparatus : High-pressure rocking cells enable precise control of pressure (60–120 bar) and temperature ramps. Monitor gas uptake via mass spectrometry and dissociation stages via thermal imaging .
  • Parameters : Measure induction time, onset temperature, and CO₂/CH₄ selectivity. For example, 5 wt% methanol enhances CH₄ recovery by 20% in CO₂ injection experiments .
  • Data Analysis : Apply molecular dynamics simulations to correlate methanol occupancy in hydrate cages with dissociation rates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazards : The compound’s 1,4-dioxane component is a suspected carcinogen (GHS07: H335). Methanol poses flammability and toxicity risks (H315, H319) .
  • Protocols : Use fume hoods for synthesis, wear nitrile gloves, and store under inert atmosphere (2–8°C). Monitor workplace air for methanol vapors (<200 ppm OSHA PEL) .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.